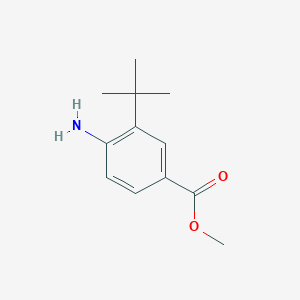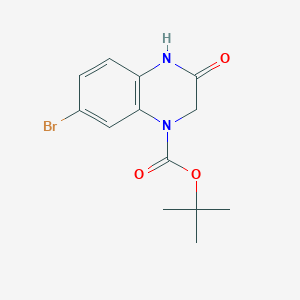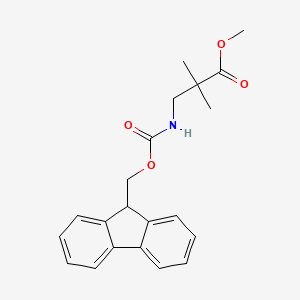![molecular formula C8H6N2O2S B13009187 Methylthieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B13009187.png)
Methylthieno[2,3-d]pyrimidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylthieno[2,3-d]pyrimidine-2-carboxylate is a heterocyclic compound with an intriguing structure. It contains a fused thieno-pyrimidine ring system, which makes it relevant in various scientific contexts.
Métodos De Preparación
Synthetic Routes:: The synthesis of Methylthieno[2,3-d]pyrimidine-2-carboxylate involves several steps. One notable method is the Suzuki coupling reaction. Specifically, the compound can be obtained by reacting ethyl 4-chloro-5-methylthieno[2,3-d]pyrimidine-6-carboxylate with potassium allyltrifluoroborate . This reaction leads to the substitution of prop-1-en-1-yl and hexa-1,5-dien-3-yl fragments at the C-4 position of the heterocycle .
Reaction Conditions:: The Suzuki coupling typically employs palladium catalysts and boron-based reagents. In this case, potassium allyltrifluoroborate serves as the allyl source. The reaction occurs in dry 1,4-dioxane with KF and Pd(dppf)Cl2·CH2Cl2 as the catalyst. The resulting products are ethyl (E)-5-methyl-4-(prop-1-enyl)thieno[2,3-d]pyrimidine-6-carboxylate and ethyl 4-(hexa-1,5-dien-3-yl)-5-methylthieno[2,3-d]pyrimidine-6-carboxylate .
Industrial Production:: While industrial-scale production methods are not explicitly documented, the Suzuki coupling reaction can be scaled up for practical applications.
Análisis De Reacciones Químicas
Methylthieno[2,3-d]pyrimidine-2-carboxylate undergoes various reactions:
Oxidation: It can be oxidized under suitable conditions.
Reduction: Reduction reactions may yield different derivatives.
Substitution: Substituents can be introduced at various positions.
Common Reagents: Palladium catalysts, boron-based reagents, and appropriate solvents.
Major Products: The products depend on the specific reaction conditions and substituents.
Aplicaciones Científicas De Investigación
Methylthieno[2,3-d]pyrimidine-2-carboxylate finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential bioactive properties.
Medicine: Drug discovery and development.
Industry: Material science, agrochemicals, and more.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely involves interactions with molecular targets and specific pathways, but further studies are needed.
Comparación Con Compuestos Similares
While Methylthieno[2,3-d]pyrimidine-2-carboxylate is unique due to its fused ring system, similar compounds include other thieno-pyrimidines and related heterocycles.
Propiedades
Fórmula molecular |
C8H6N2O2S |
|---|---|
Peso molecular |
194.21 g/mol |
Nombre IUPAC |
methyl thieno[2,3-d]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C8H6N2O2S/c1-12-8(11)6-9-4-5-2-3-13-7(5)10-6/h2-4H,1H3 |
Clave InChI |
AYDHDASOOCCBJQ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NC=C2C=CSC2=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


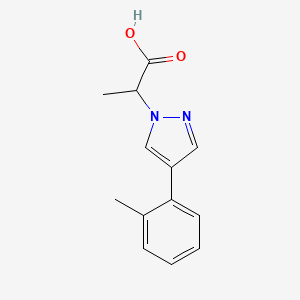

![1-{Decahydropyrrolo[3,4-d]azepin-6-yl}ethan-1-one hydrochloride](/img/structure/B13009120.png)
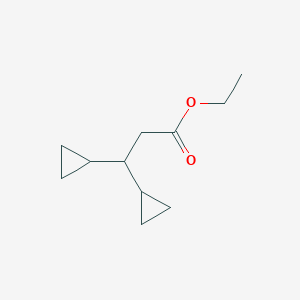
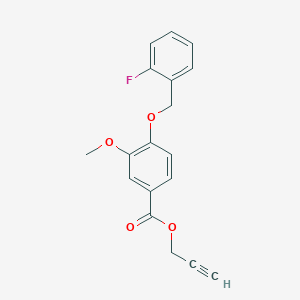
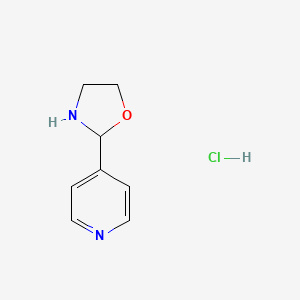

![Methyl 4-(cyclopropylmethyl)-3-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B13009141.png)


![3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B13009154.png)
